

Pharmacological Profile of N-Desethyl Bimatoprost: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Desethyl Bimatoprost

Cat. No.: B107639

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desethyl Bimatoprost, also known as Bimatoprost Acid, is the active metabolite of the prodrug Bimatoprost, a prostaglandin F_{2α} analogue utilized in the management of glaucoma and ocular hypertension. This technical guide provides an in-depth pharmacological profile of **N-Desethyl Bimatoprost**, focusing on its receptor binding affinity, functional activity, and the associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Bimatoprost is a synthetic prostamide analog that effectively lowers intraocular pressure (IOP) by enhancing the outflow of aqueous humor. In ocular tissues, Bimatoprost is hydrolyzed by esterases to its active free acid form, **N-Desethyl Bimatoprost**.^{[1][2]} This active metabolite is a potent agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in regulating aqueous humor dynamics.^{[3][4][5]} Understanding the detailed pharmacological characteristics of **N-Desethyl Bimatoprost** is essential for the development of novel ophthalmic therapeutics.

Receptor Binding Affinity

The binding affinity of **N-Desethyl Bimatoprost** to various prostanoid receptors has been characterized through radioligand binding assays. These studies are crucial for determining the selectivity and potency of the compound at its primary target, the FP receptor.

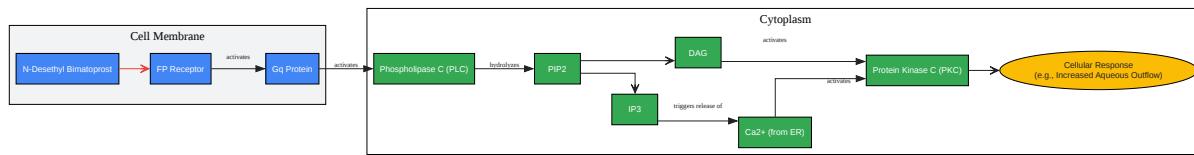
Table 1: Receptor Binding Affinities (Ki) of N-Desethyl Bimatoprost and Related Compounds

Compound	Receptor	Ki (nM)	Species	Reference
N-Desethyl Bimatoprost (Bimatoprost Acid)	FP	59 ± 6	Human	[6]
N-Desethyl Bimatoprost (Bimatoprost Acid)	FP	83	Human	[4]
N-Desethyl Bimatoprost (Bimatoprost Acid)	EP1	95	Human	[4]
N-Desethyl Bimatoprost (Bimatoprost Acid)	EP3	387	Human	[4]
Bimatoprost	FP	6310 ± 1650	Human	[3][7]
Bimatoprost	FP	9250 ± 846	Human	[6]
Latanoprost Acid	FP	98	Human	[4]
Travoprost Acid	FP	35 ± 5	Human	[4][8]

Functional Activity

The functional activity of **N-Desethyl Bimatoprost** is primarily assessed through its ability to activate the FP receptor and trigger downstream signaling events. The primary signaling

pathway for the FP receptor involves coupling to Gq protein, which in turn activates phospholipase C (PLC) and leads to the mobilization of intracellular calcium ($[Ca^{2+}]_i$).^[9]

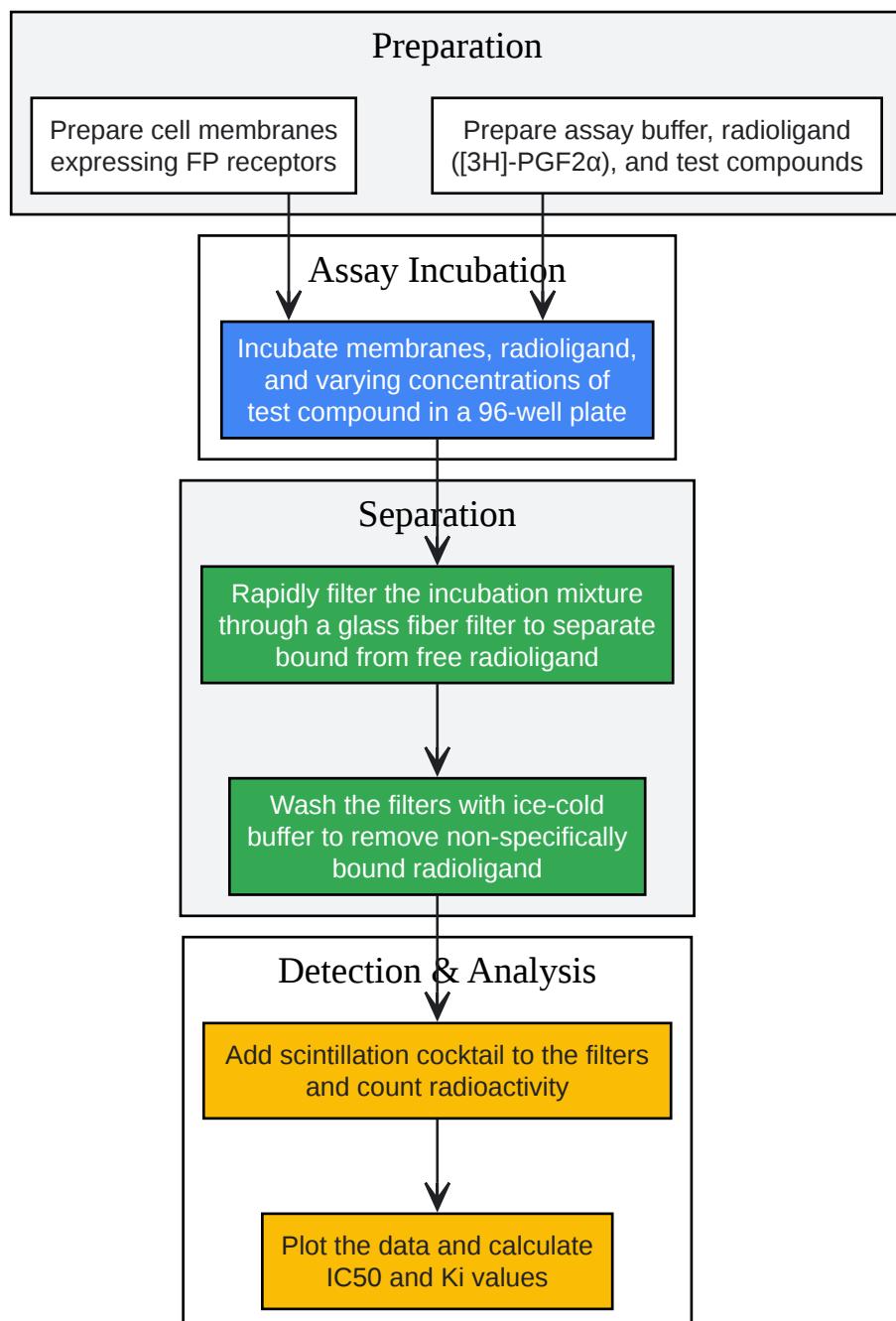

Table 2: Functional Activity (EC50) of N-Desethyl Bimatoprost and Related Compounds

Compound	Assay	Cell Line	EC50 (nM)	Reference
N-Desethyl Bimatoprost (Bimatoprost Acid)	Intracellular Ca ²⁺ Mobilization	HEK-293 (human ciliary body FP receptor)	15 ± 3	[6]
N-Desethyl Bimatoprost (Bimatoprost Acid)	Phosphoinositide Turnover	Human Ciliary Muscle Cells	2.8 - 3.8	[4]
N-Desethyl Bimatoprost (Bimatoprost Acid)	Phosphoinositide Turnover	Human Trabecular Meshwork Cells	112 ± 55	[10]
N-Desethyl Bimatoprost (Bimatoprost Acid)	Phosphoinositide Turnover	Cloned Human Ciliary Body FP Receptor	5.8 ± 2.6	[5]
Bimatoprost	Intracellular Ca ²⁺ Mobilization	HEK-293 (cloned human FP receptor)	2940 ± 1663	[3][7]
Bimatoprost	Intracellular Ca ²⁺ Mobilization	3T3 Mouse Fibroblasts (native FP receptor)	2200 ± 670	[3][7]
Bimatoprost	Phosphoinositide Turnover	Cloned Human FP Receptor	681	[4][8]
Bimatoprost	Phosphoinositide Turnover	Human Trabecular Meshwork Cells	3245	[4][8]
Latanoprost Acid	Phosphoinositide Turnover	Human Ciliary Muscle Cells	32 - 124	[4]

Travoprost Acid	Phosphoinositide Turnover	Human Ciliary Muscle Cells	1.4	[4]
-----------------	---------------------------	----------------------------	-----	-----

Signaling Pathway

Activation of the prostaglandin FP receptor by **N-Desethyl Bimatoprost** initiates a well-defined signaling cascade. This pathway is central to its mechanism of action in lowering intraocular pressure.


[Click to download full resolution via product page](#)

FP Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (K_i) of a test compound for the prostaglandin FP receptor.[11][12][13]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Intracellular calcium mobilization following prostaglandin receptor activation in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- To cite this document: BenchChem. [Pharmacological Profile of N-Desethyl Bimatoprost: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107639#pharmacological-profile-of-n-desethyl-bimatoprost>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com